molecular formula C6H8Cl2N4 B6355075 Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride CAS No. 1414959-18-4

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride

Cat. No. B6355075
CAS RN: 1414959-18-4
M. Wt: 207.06 g/mol
InChI Key: FIXRPGSHAKFSOO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride is a chemical compound with the formula C6H8Cl2N4. It has a molecular weight of 207.062 . This compound is a light yellow solid .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations . In some studies, novel derivatives of imidazo[1,2-a]pyrimidines were designed and synthesized via bioisosterism and scaffold-hopping strategies .


Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride is 1S/C6H6N4.2ClH/c7-5-3-9-6-8-1-2-10(6)4-5;;/h1-4H,7H2;2*1H . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through various radical reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride is a light yellow solid . More specific physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.

Scientific Research Applications

Synthetic Chemistry

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Drug Development

This compound is used in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

Organic Synthesis

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, are used in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, imidazo[1,2-a]pyridines are used as valuable heterocyclic scaffolds .

PI3Kα Inhibitory Activities

A series of 6-(imidazo pyridin-6-yl)quinazoline derivatives were designed and synthesized, and biological evaluation was performed to verify their PI3Kα inhibitory activities and antitumour effects .

Anti-Cancer Drugs

This class of aromatic heterocycles has great potential in several research areas, including the development of anti-cancer drugs .

Optoelectronic Devices

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride has been reported to have promising innovations in different technological applications, such as optoelectronic devices .

Sensors

This compound is also used in the development of sensors .

Mechanism of Action

Future Directions

The future directions for Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride and related compounds could involve further exploration of their synthetic methodologies and potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

imidazo[1,2-a]pyrimidin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.2ClH/c7-5-3-9-6-8-1-2-10(6)4-5;;/h1-4H,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXRPGSHAKFSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride

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